molecular formula C8H12O4 B8448839 6-Vinyl-[1,4]dioxepane-6-carboxylic acid

6-Vinyl-[1,4]dioxepane-6-carboxylic acid

Cat. No.: B8448839
M. Wt: 172.18 g/mol
InChI Key: QOUSPZLIDIAIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Vinyl-[1,4]dioxepane-6-carboxylic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

6-ethenyl-1,4-dioxepane-6-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-2-8(7(9)10)5-11-3-4-12-6-8/h2H,1,3-6H2,(H,9,10)

InChI Key

QOUSPZLIDIAIFI-UHFFFAOYSA-N

Canonical SMILES

C=CC1(COCCOC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-nitromethyl-6-vinyl-[1,4]dioxepane (214 mg, 1.14 mmol) in N,N-dimethylformamide (5 mL) under nitrogen was added acetic acid (684 mg, 652 μL, 11.4 mmol) and sodium nitrite (237 mg, 3.43 mmol). The mixture was heated at 40° C. for 23 h and allowed to cool. The mixture was acidified to pH 1 with hydrochloric acid (2 M) and the aqueous layer was extracted with diethyl ether (3×). The combined organic extracts were washed with water, dried over anhydrous magnesium sulfate, filtered, evaporated. Residual N,N-dimethylformamide was azeotroped off with toluene to give the title compound (79 mg, 40%) as a yellow gum. The original aqueous layer was saturated with sodium chloride and extracted with diethyl ether (3×) and the combined organic extracts were washed with water, dried over anhydrous magnesium sulfate, filtered and evaporated. Residual N,N-dimethylformamide was azeotroped off with toluene to give the title compound (22 mg, 11%) as a yellow gum. The two gums were finally combined (101 mg, 51%). 1H NMR (300 MHz, CDC3) δ 3.76-3.93 (m, 4H), 3.88 (d, J=12.5 Hz, 2H), 4.35 (d, J=12.7 Hz, 2H), 5.26 (d, J=17.8 Hz, 1H), 5.27 (d, J=10.9 Hz, 1H), 5.79 (dd, J=17.4, 10.9 Hz, 1H). LCMS (m/z) 195.2 [M+Na], Tr=0.96 min.
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
652 μL
Type
reactant
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

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